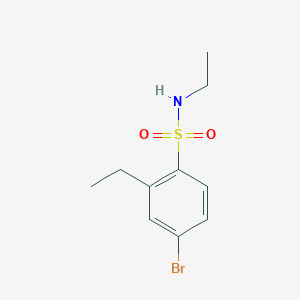
4-Bromo-N,2-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,2-diethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 4-position of the benzene ring and diethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,2-diethylbenzene-1-sulfonamide typically involves the sulfonation of 4-bromo-N,N-diethylbenzene. The reaction is carried out by treating the starting material with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,2-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new sulfonamide derivatives with different substituents.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
4-Bromo-N,2-diethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N,2-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-diethylbenzene-1-sulfonamide
- 4-Chloro-N,2-diethylbenzene-1-sulfonamide
- 4-Fluoro-N,2-diethylbenzene-1-sulfonamide
Comparison
Compared to its analogs, 4-Bromo-N,2-diethylbenzene-1-sulfonamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the diethyl groups enhance its solubility in organic solvents, facilitating its use in different chemical processes .
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
4-bromo-N,2-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)15(13,14)12-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
KXEJUURDPDVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


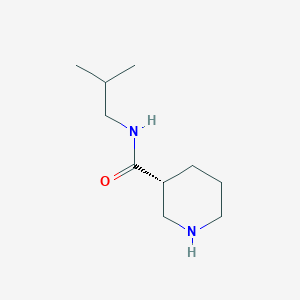
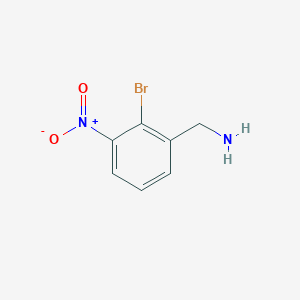

![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)
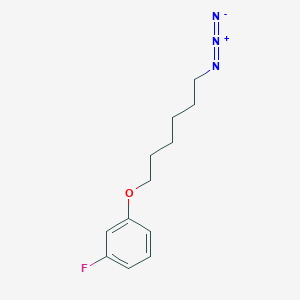

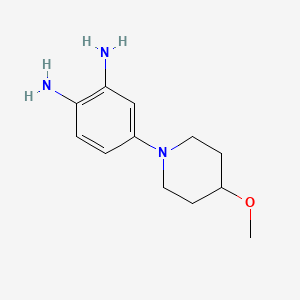

![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)

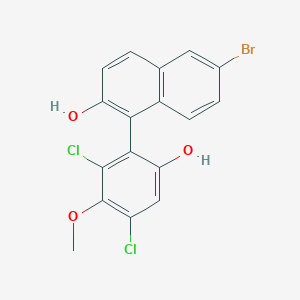
![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)
![4'-Methoxy-3'-methyl-[1,2'-binaphthalene]-1',2-diol](/img/structure/B15091349.png)
